
Octyl D-Galactofuranoside Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl D-Galactofuranoside Tetraacetate is a biomedicine product with broad applications . It is a multifaceted compound that facilitates the examination of glycolipid metabolism intricacies, cell recognition phenomena, and interplay between pathogens and hosts . It serves as both a therapeutic agent and an investigative instrument for conditions concerning modified glycosylation patterns, bacterial infections, and cellular signaling pathways .
Synthesis Analysis
The synthesis of Octyl D-Galactofuranoside Tetraacetate involves the combination of polymers, proteins, and sugars . It has been documented that the capabilities of lipid-based systems improve when they combine with these elements . In a study, 16 new alkyl furanosides were synthesized in order to optimize the mycobacteriostatic activity . They all present the pending alkyl chain in a 1,2- trans configuration relative to the sugar ring .Molecular Structure Analysis
Octyl D-Galactofuranoside Tetraacetate contains a total of 68 bonds; 32 non-H bond(s), 4 multiple bond(s), 18 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 4 ester(s) (aliphatic), 2 ether(s) (aliphatic), and 1 Oxolane(s) .Chemical Reactions Analysis
The chemical reactions of Octyl D-Galactofuranoside Tetraacetate involve the combination of cholesterol and the compound itself . This combination modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .Physical And Chemical Properties Analysis
The physical and chemical properties of Octyl D-Galactofuranoside Tetraacetate are influenced by its combination with cholesterol . This combination leads to changes in the fluidity and compactness of the membrane occurring at temperatures of biological relevance .Scientific Research Applications
Surfactant Properties
Octyl D-Galactofuranoside Tetraacetate, as an alkyl β-d-galactopyranoside, has been studied for its surfactant properties . These include solubility, surface tension, emulsification, foaming, wettability, thermotropic liquid crystalline properties, and thermal stability . The solubility of these compounds in water and ethanol decreases with increasing alkyl chain length .
Environmentally Friendly Surfactants
Alkyl glycosides, including Octyl D-Galactofuranoside Tetraacetate, are attractive for commercial use due to their high surface activity, excellent biodegradability, and antimicrobial activity . They are low toxicity and readily obtained from renewable resources including sugars and alcohols .
Food Applications
Sugar-based surfactants, such as Octyl D-Galactofuranoside Tetraacetate, have a wide application field, not only as surfactants for detergents and emulsifiers, but also in food applications .
Drug Carriers
Octyl D-Galactofuranoside Tetraacetate can be used as drug carriers due to their peculiar physicochemical behavior including insensitivity to variations in temperature and salinity, which is very important in drug development .
Bacteriostatic Agent
The simple octyl β-D-galactofuranoside was previously described as a good bacteriostatic agent against Mycobacterium smegmatis, a non-pathogenic model of M. tuberculosis .
Biosynthesis Research
Galactofuranose, a rare form of the well-known galactose sugar, is present in numerous pathogenic micro-organisms. The enzymes responsible for its biosynthesis, including Octyl D-Galactofuranoside Tetraacetate, are interesting targets for research .
Mechanism of Action
Target of Action
Octyl D-Galactofuranoside Tetraacetate primarily targets Mycobacterium smegmatis , a non-pathogenic model of M. tuberculosis . It has been described as a good bacteriostatic agent against this bacterium . Another potential target is Aquaporin Z in Escherichia coli .
Mode of Action
Studies have shown that the alkyl chain plays a crucial role in its bacteriostatic activity . The furanosyl entity of the compound can also be modulated, suggesting that it may interact with its targets in a specific manner .
Biochemical Pathways
It is known to facilitate the examination of glycolipid metabolism intricacies, cell recognition phenomena, and the interplay between pathogens and hosts .
Result of Action
The compound exhibits bacteriostatic activity, inhibiting the growth of Mycobacterium smegmatis . Some synthesized variants of the compound have shown growth inhibition inferior to the parent compound .
Action Environment
It is known that the compound’s activity can be significantly favored by double alkyl chains at c-1 and a polar substituent on the primary position of the furanoside .
Future Directions
Octyl D-Galactofuranoside Tetraacetate has potential for broad applications in the field of biomedicine . Its unique attributes make it a commendable remedy for tackling specific ailments and it could serve as a versatile approach for conditions concerning modified glycosylation patterns, bacterial infections, and cellular signaling pathways .
properties
IUPAC Name |
[(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(32-22)18(29-15(3)24)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20-,21+,22?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYGIWWSRQRBBQ-CJLFMRGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(O1)C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1[C@@H]([C@H]([C@@H](O1)[C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858244 |
Source


|
| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223412-29-1 |
Source


|
| Record name | [(2S)-2-acetyloxy-2-[(2S,3S,4R)-3,4-diacetyloxy-5-octoxyoxolan-2-yl]ethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

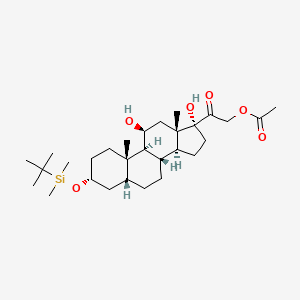
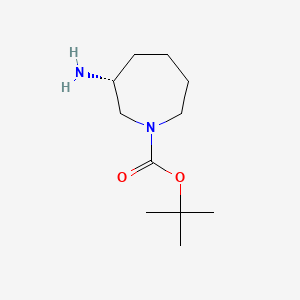
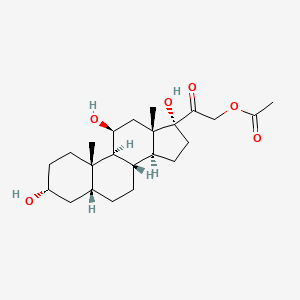
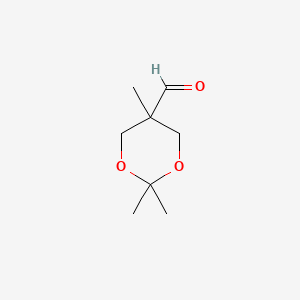


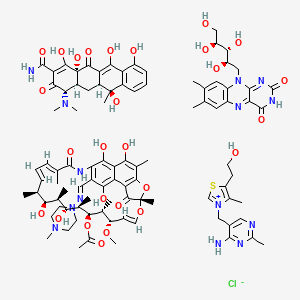
![(7R,8aS)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588440.png)


